molecular formula C12H15FO2 B7873505 4-(4-Fluoro-2-methylphenyl)oxan-4-ol

4-(4-Fluoro-2-methylphenyl)oxan-4-ol

Cat. No.: B7873505
M. Wt: 210.24 g/mol
InChI Key: BAEOITGSHJRGQG-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenyl)oxan-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a substituted phenyl group at the same carbon. The phenyl substituent is fluorinated at the para position and methylated at the ortho position (4-fluoro-2-methylphenyl).

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEOITGSHJRGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Oxan-4-ol core : A six-membered oxygen-containing ring with a hydroxyl group at the 4-position.
  • 4-Fluoro-2-methylphenyl substituent : Electron-withdrawing fluorine and sterically bulky methyl groups likely modulate electronic and steric effects.

Comparison with Structural Analogs

The following compounds share structural similarities with 4-(4-Fluoro-2-methylphenyl)oxan-4-ol and are analyzed for comparative insights:

[4-(Fluoromethyl)oxan-4-yl]methanol (CID 84763078)

  • Structure : Oxan-4-ol core with fluoromethyl (–CH2F) and hydroxymethyl (–CH2OH) groups at the 4-position .
  • Molecular Formula : C7H13FO2.
  • Key Differences: Lacks aromatic phenyl substituents; instead, it has aliphatic fluoromethyl and hydroxymethyl groups.
  • Applications: Not explicitly stated, but fluorinated alcohols often serve as intermediates in medicinal chemistry.

4-Methyl-2-(2-methylpropyl)oxan-4-ol (CAS 63500-71-0)

  • Structure : Oxan-4-ol core with methyl and isobutyl substituents at the 2- and 4-positions .
  • Molecular Formula : C10H20O2.
  • Physicochemical Properties :
    • Boiling Point: 243°C; Density: 0.936 g/cm³; Refractive Index: 1.45.
  • Key Differences :
    • Aliphatic substituents (methyl and isobutyl) instead of aromatic groups.
    • Lower molecular weight and higher hydrophobicity compared to the target compound.
  • Applications : Used in fragrances for its floral, lily-of-the-valley scent.

(4-Fluorophenyl)(oxan-4-yl)methanamine (CAS 1339684-69-3)

  • Structure : Oxane ring with a 4-fluorophenyl group and an amine (–NH2) at the 4-position .
  • Molecular Formula: C12H16FNO.
  • Key Differences :
    • Replaces the hydroxyl group with an amine, altering hydrogen-bonding and reactivity.
    • The absence of a methyl group on the phenyl ring reduces steric hindrance.
  • Applications : Amine derivatives are common in drug discovery for their bioactivity.

4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride (CAS 1380300-27-5)

  • Structure : Oxane ring with a 2-methoxyphenyl group and an amine (–NH2) at the 4-position .
  • Molecular Formula: C12H18ClNO2.
  • Key Differences :
    • Methoxy (–OCH3) group on the phenyl ring enhances electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
    • Hydrochloride salt form improves crystallinity and stability.

Implications for Research and Development

  • Synthetic Strategies : The target compound’s arylboronic acid precursor () suggests utility in cross-coupling reactions for drug discovery .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing fluorine and steric bulk may enhance metabolic stability compared to methoxy-substituted analogs .

Preparation Methods

Reaction Mechanism

  • Grignard Reagent Preparation :
    4-Fluoro-2-methylphenylmagnesium bromide is synthesized via halogen-magnesium exchange using 1-bromo-4-fluoro-2-methylbenzene and magnesium in anhydrous tetrahydrofuran (THF).

  • Nucleophilic Addition :
    The Grignard reagent reacts with tetrahydropyran-4-one, followed by acidic workup to yield the tertiary alcohol (Fig. 1A).

Experimental Data

StepReagents/ConditionsYieldPurification
1Mg, THF, 0°C, 2h85%Filtration
2Tetrahydropyran-4-one, THF, −20°C → RT, 12h72%Silica gel chromatography (EtOAc/hexanes)

Challenges :

  • Steric hindrance from the 2-methyl group may reduce yields.

  • Competing side reactions (e.g., over-addition) require strict temperature control.

Multi-Component Condensation via Knoevenagel-Michael Cyclization

This one-pot strategy assembles the oxane ring while introducing the aryl substituent. A representative protocol involves:

Reaction Design

  • Components : 4-Fluoro-2-methylbenzaldehyde, malononitrile, and ethyl acetoacetate.

  • Catalyst : Piperidine in ethanol facilitates tandem Knoevenagel condensation, Michael addition, and cyclization.

Optimization Table

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11025658
21525467
32040371

Advantages :

  • Atom-economical and scalable.

  • Avoids isolation of intermediates.

Limitations :

  • Competing pathways may form regioisomers.

  • Requires chromatographic purification to isolate the desired product.

Acid-Catalyzed Cyclization of 1,5-Diols

Prins cyclization offers a route to construct the oxane ring while incorporating the aryl group. The reaction employs 4-fluoro-2-methylbenzaldehyde and 1,5-pentanediol under Brønsted acid catalysis (Fig. 1B).

Key Parameters

Acid CatalystConcentration (M)SolventYield (%)
H2SO40.1DCM63
TfOH0.05Toluene78
PPTS0.2MeCN55

Mechanistic Insight :

  • The aldehyde undergoes electrophilic activation, followed by nucleophilic attack by the diol.

  • Cyclodehydration forms the oxane ring, with the aryl group positioned para to the hydroxyl.

Nucleophilic Aromatic Substitution on Preformed Oxane

This method functionalizes a halogenated oxane intermediate via SNAr. For example, 4-bromooxan-4-ol reacts with 4-fluoro-2-methylphenol under basic conditions.

Reaction Conditions

SubstrateBaseSolventTemperature (°C)Yield (%)
4-Bromooxan-4-olK2CO3DMF8041
4-Bromooxan-4-olCs2CO3DMSO10056

Drawbacks :

  • Limited by the availability of activated aryl coupling partners.

  • Competing elimination reactions reduce efficiency.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityPurification Complexity
Grignard Addition65–75HighModerate
Multi-Component55–71ModerateHigh
Prins Cyclization55–78HighLow
SNAr41–56LowHigh

Recommendations :

  • Grignard Addition is optimal for small-scale, high-purity synthesis.

  • Prins Cyclization suits industrial-scale production due to minimal purification needs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(4-Fluoro-2-methylphenyl)oxan-4-ol, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Step 1 : Attach the 4-fluoro-2-methylphenyl group to the oxane ring via Suzuki-Miyaura coupling (using Pd catalysts) or Friedel-Crafts alkylation (with AlCl₃ as a catalyst) .
  • Step 2 : Introduce the hydroxyl group at the 4-position of the oxane ring using oxidation (e.g., KMnO₄ in acidic conditions) or hydrolysis of a protected intermediate (e.g., trimethylsilyl ether) .
  • Critical Conditions :
  • Temperature control (e.g., 0–5°C for sensitive intermediates).
  • Solvent selection (THF or DCM for polar intermediates).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structural integrity of 4-(4-Fluoro-2-methylphenyl)oxan-4-ol be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify the oxane ring (δ 3.5–4.5 ppm for -O-CH₂-) and 4-fluoro-2-methylphenyl group (δ 6.8–7.2 ppm for aromatic protons; δ 2.3 ppm for -CH₃) .
  • ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm for para-fluoro substituents) .
  • IR Spectroscopy : Detect hydroxyl stretch (~3200–3500 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : Match molecular ion peak (m/z 238.25 for C₁₂H₁₃FO₂) with theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro-2-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Hammett Analysis : Compare reaction rates with analogs (e.g., 4-chloro or unsubstituted phenyl) to quantify electronic effects .
  • DFT Calculations : Model charge distribution at the oxane ring’s 4-position to predict regioselectivity .
  • Experimental Validation : Use kinetic studies (e.g., SN2 reactions with NaCN in DMSO) to measure activation barriers .

Q. What strategies address contradictions in reported biological activity data for 4-(4-Fluoro-2-methylphenyl)oxan-4-ol derivatives?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity and rule out impurities as confounding factors .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., 3-fluoro or 2-chloro) to isolate key pharmacophores .

Q. What analytical approaches are recommended to study oxidative degradation pathways under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to H₂O₂ (3%, 40°C) or UV light and monitor degradation via LC-MS .
  • pH-Dependent Stability : Use buffered solutions (pH 1–13) to identify labile functional groups (e.g., hydroxyl or ether bonds) .
  • Degradation Product Isolation : Characterize quinone derivatives (e.g., via HRMS and ¹H NMR) formed under oxidative conditions .

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